molecular formula C20H23NO5 B016296 Demecolceine CAS No. 518-11-6

Demecolceine

Cat. No.: B016296
CAS No.: 518-11-6
M. Wt: 357.4 g/mol
InChI Key: ATWWYGQDYGSWQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Calhex 231 hydrochloride can be synthesized through a multi-step organic synthesis processThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of Calhex 231 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high purity and yield, and adhering to safety and environmental regulations. The final product is often purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Calhex 231 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of Calhex 231 .

Scientific Research Applications

Calhex 231 has a wide range of scientific research applications, including:

Mechanism of Action

Calhex 231 exerts its effects by inhibiting the calcium-sensing receptor (CaSR). This inhibition leads to a decrease in intracellular calcium concentration, which in turn affects various cellular processes. The molecular targets and pathways involved include the CaSR, the calcium/calmodulin-dependent protein kinase-kinase-β (CaMKKβ), the AMP-activated protein kinase (AMPK), and the mammalian target of rapamycin (mTOR) pathway .

Comparison with Similar Compounds

    NPS2143 hydrochloride: Another CaSR inhibitor with similar effects.

    R-568 hydrochloride: A positive allosteric modulator of CaSR.

    Calindol hydrochloride: A CaSR antagonist with different binding properties.

Uniqueness of Calhex 231: Calhex 231 is unique due to its potent negative allosteric modulation of CaSR, making it highly effective in reducing intracellular calcium levels and modulating related cellular processes. Its specific binding properties and effects on the CaMKKβ-AMPK-mTOR pathway distinguish it from other similar compounds .

Properties

IUPAC Name

10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-21-14-7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12-6-8-15(22)16(23)10-13(12)14/h6,8-10,14,21H,5,7H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWWYGQDYGSWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518-11-6
Record name Colchiceine, N-deacetyl-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Demecolceine as an antimitotic agent?

A: this compound, a tropolone alkaloid, exerts its antimitotic effects by disrupting microtubule polymerization. [] While the provided abstracts do not delve into the specific molecular interactions, research suggests that this compound binds to tubulin, a protein crucial for microtubule formation. This binding prevents the assembly of microtubules, which are essential for cell division, leading to mitotic arrest.

Q2: How can this compound and related tropolone alkaloids be analyzed and separated?

A: Thin-layer chromatography (TLC) coupled with fluorodensitometry offers an effective method for separating and quantifying this compound and structurally similar tropolone alkaloids. [] This technique involves separating the compounds on a TLC plate and subsequently measuring their fluorescence intensity using a densitometer. The distinct fluorescence properties of these alkaloids allow for their specific detection and quantification.

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